molecular formula C15H16N2OS B2592465 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 937648-16-3

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2592465
CAS No.: 937648-16-3
M. Wt: 272.37
InChI Key: YTKDAJZBVQKUNZ-UHFFFAOYSA-N
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Description

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzothiophene derivative featuring a phenyl substituent at the 6-position and a carboxamide group at the 3-position. The phenyl group enhances aromatic interactions in biological systems, while the carboxamide moiety facilitates hydrogen bonding, critical for target engagement.

Properties

IUPAC Name

2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c16-14(18)13-11-7-6-10(8-12(11)19-15(13)17)9-4-2-1-3-5-9/h1-5,10H,6-8,17H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKDAJZBVQKUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . This reaction is known for its efficiency in producing 2-aminothiophene derivatives.

Industrial production methods for this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amino group and the phenyl ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene exhibit promising anticancer properties. For instance:

  • In vitro studies demonstrated that these compounds can inhibit the growth of various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
  • The cytotoxic effects were found to be dose-dependent, indicating a potential for developing effective anticancer agents from this compound .

Antitubercular and Anti-inflammatory Properties

The azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been predicted to exhibit significant antitubercular and anti-inflammatory activities. Studies utilizing computational methods like PASS Online have suggested that these derivatives could serve as leads for new therapeutic agents targeting tuberculosis and inflammatory diseases .

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of azomethine derivatives that possess various pharmacological properties. The optimization of synthesis methods has been a focus in recent studies to enhance the yield and purity of these compounds . High-performance liquid chromatography (HPLC) has been employed to analyze the purity and confirm the structure of synthesized derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and other pathological processes.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly influences physicochemical and biological properties. Key comparisons include:

Compound 6-Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Phenyl C₁₅H₁₆N₂OS 280.37 Not Reported Aromatic interactions, enhanced lipophilicity
6-Methyl analog (1a) Methyl C₁₀H₁₄N₂OS 210.29 187–189 Lower steric bulk, higher polarity
6-Propyl analog Propyl C₁₂H₁₈N₂OS 238.35 Not Reported Increased lipophilicity, flexible chain
6-tert-Butyl analog tert-Butyl C₁₂H₂₀N₂OS 252.38 Not Reported High steric bulk, potential metabolic stability

Key Observations :

  • Phenyl vs. Alkyl Groups : The phenyl group introduces π-π stacking capabilities, advantageous for binding to aromatic residues in proteins . In contrast, alkyl groups (methyl, propyl, tert-butyl) enhance lipophilicity but lack directional interactions.
  • Steric Effects : The tert-butyl group (bulkiest) may hinder binding in compact active sites, while the phenyl group balances bulk and planar geometry.

Functional Group Variations at the 3-Position

The 3-position functional group dictates hydrogen-bonding capacity and solubility:

Compound 3-Substituent IR Peaks (cm⁻¹) Biological Relevance
Target Compound Carboxamide (-CONH₂) ~3400 (N-H), ~1631 (C=O) Strong hydrogen bonding, improved target affinity
Ethyl Ester analog (1b) Ester (-COOEt) ~3425 (N-H), ~1647 (C=O) Reduced polarity, potential prodrug form
Carbonitrile analog Carbonitrile (-CN) Not Reported Electron-withdrawing, may alter reactivity

Key Observations :

  • Carboxamide vs. Ester : The carboxamide’s NH₂ group is critical for hydrogen bonding, enhancing receptor interaction compared to the ester’s alkoxy group .
  • Carbonitrile: The cyano group’s electron-withdrawing nature may reduce basicity, affecting solubility and metabolic pathways .

Biological Activity

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Molecular Formula: C13_{13}H15_{15}N2_2S
Molecular Weight: 235.34 g/mol
CAS Number: 4815-28-5
IUPAC Name: this compound
Melting Point: 181°C to 183°C

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Recent studies have optimized the synthesis methods to enhance yield and purity using high-performance liquid chromatography (HPLC) for analysis .

Biological Activities

The compound exhibits a range of biological activities, which are summarized below:

Anticancer Activity

Research indicates that derivatives of this compound demonstrate cytostatic effects against various cancer cell lines. A study utilizing azomethine derivatives derived from this compound reported significant anticancer activity due to structural modifications .

Anti-inflammatory Properties

Thiophene derivatives have been noted for their anti-inflammatory effects. The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process. In vitro assays have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β .

Antitubercular Activity

Emerging data suggest that this compound and its derivatives possess antitubercular properties. The mechanism appears to involve inhibition of specific bacterial enzymes essential for Mycobacterium tuberculosis survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of 2-amino-6-phenyl derivatives. Modifications at the phenyl ring or alterations in the amide group can enhance activity or selectivity against target pathways. For instance:

Modification Effect on Activity
Addition of methyl groupsIncreased anti-inflammatory activity
Substitution with halogensEnhanced cytotoxicity against cancer cells

Case Studies

  • Cytostatic Effects : A study demonstrated that azomethine derivatives synthesized from 2-amino-6-phenyl compounds showed promising results in inhibiting cell proliferation in breast cancer cell lines .
  • Inhibition of Inflammatory Mediators : Another investigation highlighted a derivative's ability to reduce levels of inflammatory cytokines in animal models, suggesting its potential use in treating chronic inflammatory diseases .
  • Antitubercular Screening : Compounds derived from 2-amino-6-phenyl have been screened against Mycobacterium tuberculosis with notable inhibitory effects observed in vitro .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using intermediates such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. For example, derivatives are formed by reacting intermediates with anhydrides (e.g., succinic anhydride or maleic anhydride) in dry dichloromethane under nitrogen atmosphere, followed by purification via reverse-phase HPLC or methanol recrystallization . Key steps include refluxing for 12–24 hours, monitoring reaction progress via TLC, and characterizing products using NMR (¹H/¹³C), IR, and LC-MS.

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Confirm the presence of characteristic signals, such as NH protons (~10–12 ppm for amide NH), aromatic protons (6.5–8.5 ppm for phenyl groups), and aliphatic protons (1.5–3.5 ppm for tetrahydrobenzothiophene).
  • ¹³C NMR : Identify carbonyl carbons (160–180 ppm for amide/ester groups) and aromatic carbons (120–140 ppm).
  • IR : Detect absorption bands for C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C-S (600–700 cm⁻¹).
    Cross-referencing with published spectra of analogous compounds is critical .

Q. What preliminary biological assays are suitable for evaluating its antibacterial or enzyme-inhibitory activity?

  • Methodological Answer :

  • Antibacterial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC (Minimum Inhibitory Concentration) values.
  • Enzyme Inhibition : For tyrosinase or acetylcholinesterase (AChE), employ spectrophotometric assays. For example, monitor L-DOPA oxidation for tyrosinase or Ellman’s method for AChE .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the mechanism of action of this compound against biological targets?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock 4.0/Vina with protein structures (e.g., PDB ID 2Y9X for tyrosinase). Prepare ligand files (compound 3D structures optimized via DFT or MMFF94).
  • Analysis : Focus on binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Compare docking poses with known inhibitors (e.g., donepezil for AChE) to identify critical pharmacophores, such as the tetrahydrobenzothiophene core and phenyl substituents .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., tert-butyl, halogen, or methoxy groups) and correlate with activity trends. For example, bulky substituents (e.g., tert-butyl) may enhance AChE inhibition by improving hydrophobic interactions .
  • Crystallographic Validation : Resolve crystal structures of ligand-protein complexes (using SHELXL ) to confirm binding modes.
  • Statistical Testing : Apply ANOVA with post-hoc tests (e.g., Tukey) to assess significance of activity differences .

Q. How can crystallographic data address challenges in conformational analysis of the tetrahydrobenzothiophene ring?

  • Methodological Answer :

  • Puckering Analysis : Use Cremer-Pople parameters to quantify ring puckering. Define the mean plane of the tetrahydrobenzothiophene ring and calculate out-of-plane displacements (amplitude and phase angles) .
  • Software Tools : SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and ring geometry .

Q. What experimental design optimizes reaction yields for derivatives with electron-withdrawing/donating substituents?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For electron-deficient substrates, polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Purification : Optimize HPLC gradients (e.g., 30% → 100% methanol in water) for polar derivatives .

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